molecular formula C14H14N2O3S B14986301 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B14986301
M. Wt: 290.34 g/mol
InChI Key: YWBZGCRFBOEZTM-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene group to the carboxamide nitrogen of a 2,4-dimethylthiazole ring.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H14N2O3S/c1-8-13(20-9(2)16-8)14(17)15-6-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,15,17)

InChI Key

YWBZGCRFBOEZTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazole rings through amide bond formation, typically using reagents like carbodiimides for activation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted amides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Metabolic Stability : The benzodioxole moiety may resist oxidative metabolism better than simpler phenyl groups (e.g., in ), as seen in related compounds where methylenedioxy groups delay CYP450-mediated degradation.

Physicochemical and Spectroscopic Data

Comparative data from analogs (Table 2):

Property Target Compound (Inferred) N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide 4-Amino-3-(4-methoxyphenyl)-2-thioxo analog
Melting Point Not reported Not reported Not reported
1H NMR (δ, ppm) Expected: ~2.5 (CH₃), 6.8–7.0 (benzodioxole) 4.2 (CH₂), 6.8–7.0 (benzodioxole) 3.8 (OCH₃), 6.7–7.2 (aromatic)
MS (m/z) ~318 (M+H)+ ~228 (M+H)+ ~430 (M+H)+

Notes:

  • The target compound’s molecular weight (~317 g/mol) is intermediate between simpler chloroacetamides (~227 g/mol) and bulkier analogs (e.g., 429 g/mol for ).
  • IR spectra of analogs show strong carbonyl stretches (~1650–1700 cm⁻¹) for the carboxamide group.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19N3O4
  • Molecular Weight : 345.35 g/mol
  • CAS Number : 1260994-24-8

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific molecular targets. Notably, it has been shown to inhibit the oncogenic transcription factor FOXM1, which is overexpressed in several cancers including triple-negative breast cancer (TNBC).

Inhibition of FOXM1

FOXM1 plays a crucial role in tumor growth and progression. Studies demonstrate that N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide and its derivatives exhibit IC50 values significantly lower than existing inhibitors like FDI-6, indicating superior potency in inhibiting FOXM1 activity. For instance, compounds KC12 and KC21 showed IC50 values of 6.13 µM and 10.77 µM respectively compared to FDI-6's 20.79 µM .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
FOXM1 InhibitionReduces tumor growth in TNBC models
Anticancer PropertiesInduces apoptosis in cancer cells
Anti-Alzheimer PotentialExhibits binding affinity to Alzheimer-related proteins

Case Studies and Research Findings

  • Triple-Negative Breast Cancer (TNBC) :
    • In vitro studies have shown that the compound effectively inhibits cell proliferation and induces apoptosis in MDA-MB-231 cells (a TNBC cell line). The regulatory role of FOXM1 in modulating genes associated with proliferation and invasion was confirmed through gene knockdown studies .
  • Anti-Alzheimer Activity :
    • A series of benzothiazole-derived thiazolidinone compounds were synthesized and evaluated for their anti-Alzheimer potential. Among these, the derivatives exhibited significant binding interactions with target proteins involved in Alzheimer's pathology .
  • General Anticancer Activity :
    • Compounds with similar thiazole structures have demonstrated broad-spectrum anticancer activity by targeting various pathways involved in cell cycle regulation and apoptosis across different cancer types .

Q & A

Q. Optimized Conditions :

  • Temperature: 0–25°C for coupling; reflux (78°C) for cyclization.
  • Purity Control: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic Structural Analysis

  • X-ray Crystallography : Resolves bond lengths/angles, as demonstrated for analogous thiazole-carboxamides .
  • NMR Spectroscopy :
    • ¹H NMR: Methyl groups (δ 2.4–2.6 ppm), benzodioxole protons (δ 5.9–6.1 ppm).
    • ¹³C NMR: Thiazole C=O (δ ~165 ppm), benzodioxole O-CH₂-O (δ ~101 ppm).
  • FTIR : C=O stretch (~1670 cm⁻¹), benzodioxole C-O-C (~1250 cm⁻¹) .

How can researchers design experiments to evaluate acetylcholinesterase (AChE) inhibitory activity?

Q. Advanced Bioactivity Assessment

  • Ellman’s Assay :
    • Incubate compound (1 nM–100 µM) with AChE (e.g., Electric eel) at 37°C.
    • Add DTNB and acetylthiocholine iodide; monitor absorbance at 412 nm.
    • IC₅₀ determination via nonlinear regression .
  • Controls : Use donepezil as a positive control; validate with orthogonal methods (e.g., isothermal titration calorimetry).

What methodological approaches resolve contradictions in reported bioactivity data?

Q. Advanced Data Analysis

  • Meta-Analysis : Standardize assay protocols (enzyme source, substrate concentration).
  • Orthogonal Validation : Compare fluorescence-based assays with SPR (surface plasmon resonance).
  • Purity Adjustment : Exclude studies with <95% HPLC purity . Theoretical frameworks suggest systematic parameter variation to isolate variables .

What chromatographic methods ensure ≥95% purity for preclinical studies?

Q. Basic Purity Control

  • HPLC Conditions :
    • Column: C18 (4.6 × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile/0.1% formic acid gradient (10% → 90% over 30 min).
    • Detection: UV at 254 nm .
  • Impurity Profiling : Normal-phase silica columns for non-polar byproducts.

Which computational strategies predict kinase binding modes?

Q. Advanced Modeling

  • Molecular Docking : Use AutoDock Vina with EGFR kinase (PDB ID 1M17).
  • MD Simulations : 50 ns trajectories in GROMACS (NPT ensemble).
  • QSAR Models : CODESSA PRO evaluates substituent effects (e.g., 2,4-dimethyl vs. ethyl groups) .

How should researchers assess stability under storage and experimental conditions?

Q. Basic Stability Protocols

  • Accelerated Studies :
    • Thermal: 40°C/75% RH for 6 months.
    • Photolytic: ICH Q1B guidelines (1.2 million lux hours UV).
  • Solution Stability : Monitor in PBS (pH 7.4) and cell media via HPLC .

What factorial design parameters optimize amidation yield?

Q. Advanced Reaction Optimization

  • Box-Behnken Design :
    • Factors: Coupling agent (1.2–2.0 eq), temperature (0–25°C), solvent (DMF vs. THF).
    • Optimal Output: 1.5 eq HATU in DMF at 10°C yields 82% (98.5% purity) .
  • pH Control : Maintain pH 4 during precipitation to enhance crystallinity .

What methods determine solubility profiles for in vitro assays?

Q. Basic Solubility Analysis

  • Shake-Flask Method : Saturate PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8); quantify via UV-Vis.
  • Co-Solvent Approach : Stepwise DMSO addition for low-solubility compounds .

How to design SAR studies on benzodioxole and thiazole moieties?

Q. Advanced SAR Strategies

  • Analog Synthesis :
    • Benzodioxole replacements: dihydrofuran, naphthodioxole.
    • Thiazole modifications: 2,4-diethyl or isopropyl groups.
  • Activity Testing : Measure IC₅₀ against AChE and cytotoxicity (MTT assay). Electron-withdrawing groups on thiazole enhance inhibition .

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